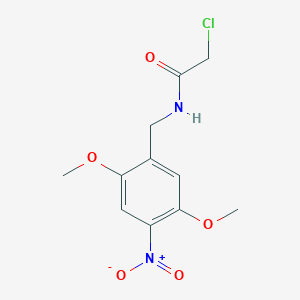

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide

描述

¹H NMR Analysis (400 MHz, DMSO-d₆) :

- δ 8.50 (s, 1H) : Amide N–H proton.

- δ 7.80 (s, 1H) : Aromatic proton at position 6 of the benzyl ring.

- δ 4.60 (s, 2H) : Benzyl methylene (–CH₂–) adjacent to the amide nitrogen.

- δ 4.10–4.30 (q, 2H) : Chloroacetamide methylene (–CH₂Cl).

- δ 3.85 (s, 6H) : Methoxy (–OCH₃) protons at positions 2 and 5.

¹³C NMR Analysis (100 MHz, DMSO-d₆) :

- δ 167.5 : Carbonyl carbon (C=O).

- δ 152.0, 148.2, 140.1 : Aromatic carbons attached to nitro and methoxy groups.

- δ 56.8, 56.5 : Methoxy carbons.

- δ 44.3 : Benzyl methylene carbon.

- δ 42.1 : Chloroacetamide methylene carbon.

The nitro group’s deshielding effect shifts adjacent aromatic carbons upfield compared to unsubstituted benzyl analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields the following fragments (Figure 1) :

- Molecular ion peak : m/z 288.1 ([M]⁺, 100% abundance).

- Key fragments :

- m/z 253.1 ([M – Cl]⁺, 65%).

- m/z 207.0 ([M – NO₂]⁺, 40%).

- m/z 165.0 (benzyl moiety with methoxy groups, 80%).

- m/z 77.0 (phenyl ring, 30%).

Figure 1: Proposed Fragmentation Pathway

- Loss of chlorine radical (m/z 253.1).

- Cleavage of the nitro group (m/z 207.0).

- Retro-Diels-Alder fragmentation of the benzyl group (m/z 165.0).

The base peak at m/z 165.0 corresponds to the stabilized 2,5-dimethoxy-4-nitrobenzyl cation. Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) confirm its presence.

属性

IUPAC Name |

2-chloro-N-[(2,5-dimethoxy-4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O5/c1-18-9-4-8(14(16)17)10(19-2)3-7(9)6-13-11(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMNESXIBUKSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC(=O)CCl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxy-4-nitrobenzyl chloride and chloroacetamide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The 2,5-dimethoxy-4-nitrobenzyl chloride is reacted with chloroacetamide under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

化学反应分析

Types of Reactions

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of N-substituted acetamides.

Reduction: Formation of 2-chloro-N-(2,5-dimethoxy-4-aminobenzyl)acetamide.

Oxidation: Formation of 2-chloro-N-(2,5-dimethoxy-4-formylbenzyl)acetamide or 2-chloro-N-(2,5-dimethoxy-4-carboxybenzyl)acetamide.

科学研究应用

2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

相似化合物的比较

Comparison with Structurally Similar Chloroacetamides

The following table summarizes key structural, physicochemical, and functional differences between 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide and analogous compounds:

Key Comparisons

Structural Features: The target compound’s nitro group distinguishes it from herbicides like alachlor and dimethenamid, which lack strong electron-withdrawing groups but feature alkyl or thienyl substituents . Unlike N-chloroacetyl-3,5-diethyl-4-aminophenol (which has a hydroxyl group), the target compound’s methoxy and nitro groups may influence solubility and reactivity in synthetic pathways .

Physicochemical Properties: The higher molecular weight (288.68 g/mol) of the target compound compared to alachlor (269.76 g/mol) and N-chloroacetyl-3,5-diethyl-4-aminophenol (241.74 g/mol) could reduce aqueous solubility, a critical factor in agrochemical formulations .

Synthetic Pathways: Chloroacetamide derivatives are typically synthesized via nucleophilic substitution. For example, describes reacting 2-chloro-N-(4-chlorophenyl)acetamide with sodium acetate in ethanol . The target compound may follow a similar route, though specific details are absent in the evidence.

Biological and Functional Activity: While alachlor and dimethenamid are established herbicides, the nitro group in the target compound could confer antimicrobial or nitroreductase-dependent activity, as seen in nitroaromatic pharmaceuticals .

Crystallographic Behavior: notes that acetamide derivatives like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide exhibit variable conformations and hydrogen-bonding patterns, which influence stability and crystallinity. The target compound’s methoxy and nitro groups may similarly affect its solid-state properties .

生物活性

2-Chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide is a synthetic compound characterized by its unique chemical structure, which includes a chloro group, two methoxy groups, and a nitro group attached to a benzyl moiety. This composition suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C12H14ClN2O4

- Molecular Weight : Approximately 288.68 g/mol

- Physical State : Pale yellow solid

- Solubility : Sparingly soluble in chloroform and dimethyl sulfoxide; slight solubility in methanol

- Melting Point : 109.5-110 °C

The presence of functional groups such as the chloro and nitro groups can influence the compound's reactivity and biological interactions, making it a candidate for further study in drug development.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, preliminary studies suggest potential antibacterial properties. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit promising antibacterial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC for related acetamides has been evaluated against Klebsiella pneumoniae, showing that the presence of the chloro atom enhances antibacterial activity by stabilizing interactions with target enzymes such as penicillin-binding proteins .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 8.0 | Klebsiella pneumoniae |

| This compound | TBD | TBD |

This table illustrates the potential efficacy of similar compounds and sets a foundation for investigating the specific activity of this compound.

The proposed mechanism of action involves:

- Binding Affinity : Interaction with bacterial enzymes leads to cell lysis.

- Structural Stability : The chloro group may enhance binding stability at the active site of target proteins .

Case Studies and Research Findings

-

Study on Antibacterial Properties : A comparative study evaluated various acetamides for their antibacterial efficacy against Gram-negative bacteria. It was found that modifications in the molecular structure significantly influenced their activity profiles .

- Findings : Compounds with electron-withdrawing groups (like chloro or nitro) demonstrated increased potency against resistant strains.

- Pharmacokinetic Profile : Preliminary assessments indicate that derivatives similar to this compound possess favorable pharmacokinetic properties, suggesting good oral bioavailability and low toxicity profiles .

Future Directions

Given the initial findings regarding its antibacterial activity and favorable pharmacokinetics, further research is warranted to:

- Conduct detailed in vitro and in vivo studies to confirm efficacy.

- Explore structure-activity relationships (SAR) to optimize biological activity.

- Investigate potential applications in treating infections caused by resistant bacteria.

常见问题

Q. What are the recommended synthetic methodologies for 2-chloro-N-(2,5-dimethoxy-4-nitrobenzyl)acetamide?

The synthesis of chloroacetamide derivatives typically involves coupling chloroacetyl chloride with a substituted benzylamine under reflux conditions. For example, in analogous compounds like 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide, the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yielded the product after refluxing for 4 hours, monitored by TLC, and recrystallized using pet-ether . Adapting this method, the target compound could be synthesized by reacting 2,5-dimethoxy-4-nitrobenzylamine with chloroacetyl chloride in a basic solvent system (e.g., triethylamine or dichloromethane). Post-reaction workup includes cooling, filtration, and recrystallization for purification.

Q. Which analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- X-ray crystallography : To determine molecular conformation and hydrogen-bonding patterns. For instance, in structurally similar acetamide derivatives, X-ray analysis revealed three distinct molecular conformations in the asymmetric unit and intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

- NMR spectroscopy : H and C NMR can confirm the presence of methoxy, nitro, and chloro substituents.

- Infrared (IR) spectroscopy : To identify functional groups (amide C=O stretch at ~1650 cm, nitro group at ~1520 cm).

Q. How can solubility and stability be experimentally assessed for this compound?

- Solubility : Test in solvents like DMSO, methanol, or dichloromethane using UV-Vis spectroscopy or gravimetric methods.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC for decomposition products.

Advanced Research Questions

Q. What strategies optimize reaction yield and minimize byproducts during synthesis?

- Temperature control : Lowering reaction temperature (e.g., 273 K) during coupling steps reduces side reactions, as seen in the synthesis of dichlorophenylacetamide derivatives .

- Catalyst selection : Use carbodiimides (e.g., EDC·HCl) to activate chloroacetyl chloride, improving coupling efficiency .

- Purification : Column chromatography or fractional recrystallization can isolate the desired product from impurities.

Q. How do molecular conformation and intermolecular interactions influence crystallographic packing?

In related compounds, dihedral angles between aromatic rings and amide groups (e.g., 44.5–77.5°) significantly affect packing. For example, intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonds create dimers with R_2$$^2(10) motifs, stabilizing the crystal structure . Computational modeling (e.g., DFT) can predict preferred conformations and guide crystallization conditions.

Q. What role do substituents (methoxy, nitro, chloro) play in biological activity or material properties?

- Nitro groups : Enhance electrophilicity, potentially increasing reactivity in nucleophilic substitution reactions.

- Methoxy groups : Improve solubility via hydrogen bonding and influence electronic effects (e.g., resonance stabilization).

- Chloro groups : Contribute to lipophilicity (logP), affecting membrane permeability in drug-design contexts. Comparative studies on analogs (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) suggest substituent positioning modulates bioactivity .

Q. How can contradictions in reported data (e.g., divergent reaction yields) be resolved?

- Reproducibility checks : Validate reaction conditions (solvent purity, inert atmosphere).

- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., unreacted starting materials or hydrolysis derivatives).

- Computational modeling : Simulate reaction pathways to identify competing mechanisms (e.g., steric hindrance from the nitro group slowing amide bond formation).

Methodological Tables

Table 1: Key Crystallographic Parameters for Analogous Acetamides

| Compound | Dihedral Angle (°) | Hydrogen Bonding Motif | Reference |

|---|---|---|---|

| 2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide | 44.5–77.5 | R_2$$^2(10) dimers | |

| 2-Chloro-N-(4-fluorophenyl)acetamide | N/A | N–H⋯O intermolecular |

Table 2: Synthetic Optimization Parameters

| Parameter | Effect on Yield/Byproducts | Example from Evidence |

|---|---|---|

| Reflux time (4–6 hours) | Prolonged time increases yield but risks decomposition | |

| Solvent (triethylamine vs. DCM) | Polar aprotic solvents enhance reactivity | |

| Catalyst (EDC·HCl) | Reduces side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。